![molecular formula C17H12Cl2N2 B2451563 [(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine CAS No. 790681-54-8](/img/structure/B2451563.png)
[(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine” is a chemical compound that has been mentioned in the context of medicinal chemistry research . It is part of a series of secondary amines containing 2-chloroquinoline .
Synthesis Analysis
The compound can be synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics by nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . Some N-methyl derivatives were also synthesized by N-methylation using (CH3)2SO4/NaH .Molecular Structure Analysis
The molecular structure of the compound was established by the combined use of IR, 1H-NMR, 13C-NMR, and Mass spectra .Chemical Reactions Analysis
The compound is part of a series of secondary amines containing 2-chloroquinoline as lipophilic domain . The reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Fatma et al. (2017) focused on the synthesis and structural analysis of a similar compound, highlighting techniques like X-ray crystallography and density functional theory (DFT) for molecular geometry and vibrational analysis (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).
Antibacterial and Anticancer Activities
- Research by PradeepP. et al. (2015) synthesized Schiff bases related to this compound, investigating their in vitro antibacterial activity and potential as anticancer agents through molecular docking studies (PradeepP., ShrungeshKumarT, Prashantha, & MahadevanK., 2015).
Antimycotic Applications
- Kumar et al. (2011) synthesized secondary amines containing 2-chloroquinoline, exploring their potential as non-azoles antimycotic agents (Kumar, Bawa, Drabu, & Panda, 2011).
Potential in Neuroprotective Therapies
- Ghosh et al. (2008) studied a novel anilidoquinoline derivative, closely related to the compound , for its effectiveness in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Antitubercular Activity
- Kumar et al. (2014) synthesized thiocarbamide derivatives of a similar compound, evaluating their in vitro antitubercular activity against Mycobacterium tuberculosis (Kumar, Upmanyu, Afzal, & Bawa, 2014).
Anti-Zika Virus Activity
- Barbosa-Lima et al. (2017) reported on derivatives of this compound, highlighting their ability to inhibit Zika virus replication in vitro (Barbosa-Lima, da Silveira Pinto, Kaiser, Wardell, de Freitas, Vieira, Marttorelli, Cerbino Neto, Bozza, Wardell, de Souza, & Souza, 2017).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2/c18-15-7-3-1-6-13(15)10-20-11-14-9-12-5-2-4-8-16(12)21-17(14)19/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCRCNGLYUTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B2451480.png)
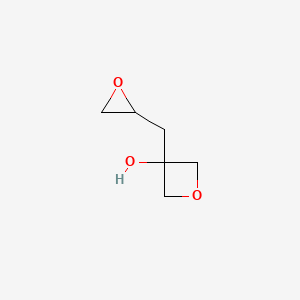
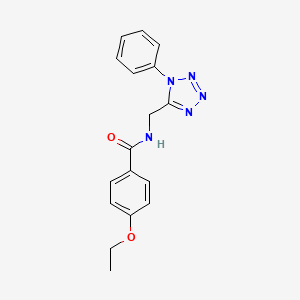
![N-(4-ethoxyphenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2451485.png)

![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)

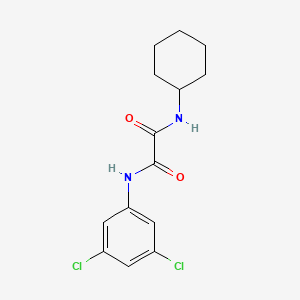
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)
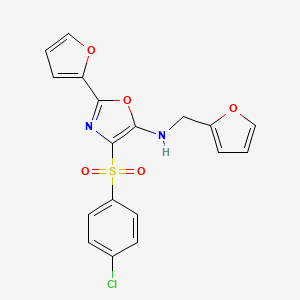
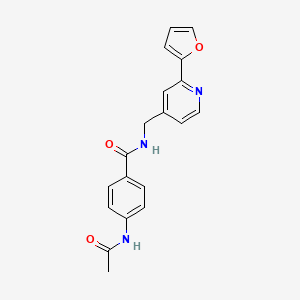

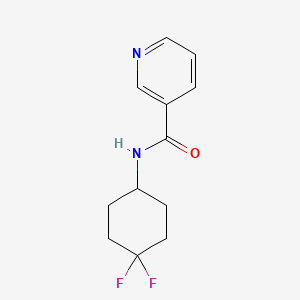
![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)